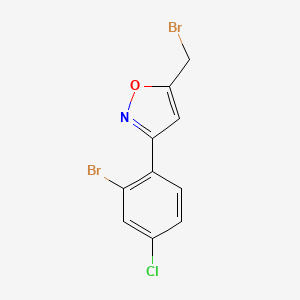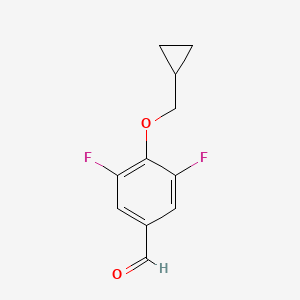![molecular formula C13H12BrClN2 B7937586 [(2-Bromo-4-chlorophenyl)methyl][(pyridin-4-yl)methyl]amine](/img/structure/B7937586.png)
[(2-Bromo-4-chlorophenyl)methyl][(pyridin-4-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Bromo-4-chlorophenyl)methyl][(pyridin-4-yl)methyl]amine is an organic compound that features both bromine and chlorine substituents on a phenyl ring, as well as a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Bromo-4-chlorophenyl)methyl][(pyridin-4-yl)methyl]amine typically involves the following steps:
Bromination and Chlorination: The starting material, benzylamine, undergoes bromination and chlorination to introduce the bromine and chlorine substituents on the phenyl ring.
Coupling with Pyridine: The brominated and chlorinated benzylamine is then coupled with pyridine-4-carboxaldehyde under reductive amination conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and chlorination reactions followed by efficient coupling reactions. The use of continuous flow reactors could enhance the efficiency and safety of these processes.
Chemical Reactions Analysis
Types of Reactions
[(2-Bromo-4-chlorophenyl)methyl][(pyridin-4-yl)methyl]amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone for halogen exchange reactions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution: Products include derivatives where the bromine or chlorine atoms are replaced by other functional groups.
Oxidation: Products include imines or nitriles.
Reduction: Products include secondary amines.
Scientific Research Applications
[(2-Bromo-4-chlorophenyl)methyl][(pyridin-4-yl)methyl]amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: It can be incorporated into polymers or used as a ligand in coordination chemistry.
Biological Studies: It can be used to study the effects of halogenated aromatic compounds on biological systems.
Mechanism of Action
The mechanism of action of [(2-Bromo-4-chlorophenyl)methyl][(pyridin-4-yl)methyl]amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The presence of halogen atoms can enhance its binding affinity to certain targets due to halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- [(2-Bromo-4-fluorophenyl)methyl][(pyridin-4-yl)methyl]amine
- [(2-Chloro-4-bromophenyl)methyl][(pyridin-4-yl)methyl]amine
- [(2-Bromo-4-methylphenyl)methyl][(pyridin-4-yl)methyl]amine
Uniqueness
[(2-Bromo-4-chlorophenyl)methyl][(pyridin-4-yl)methyl]amine is unique due to the specific combination of bromine and chlorine substituents, which can influence its reactivity and binding properties. The presence of both halogens can provide a balance of electronic and steric effects, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
N-[(2-bromo-4-chlorophenyl)methyl]-1-pyridin-4-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrClN2/c14-13-7-12(15)2-1-11(13)9-17-8-10-3-5-16-6-4-10/h1-7,17H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAJMXXEZCWNMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)CNCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
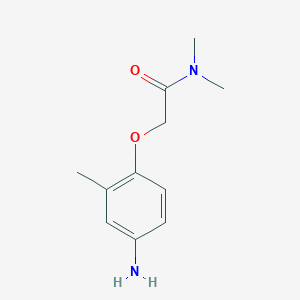




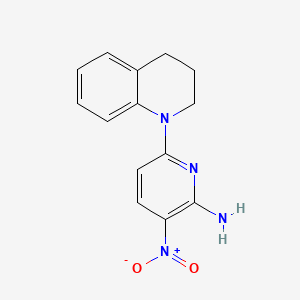


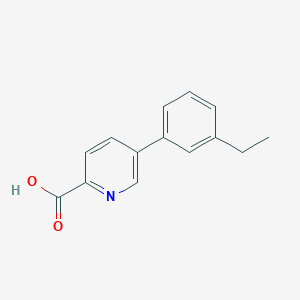
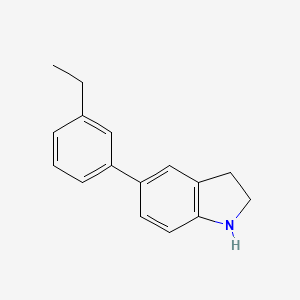
amine](/img/structure/B7937573.png)
amine](/img/structure/B7937589.png)
